[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Overview
Description
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1221725-72-9
- Molecular Formula : C₈H₁₆ClN₃O
- Molecular Weight : 206.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit diverse pharmacological properties due to their ability to modulate enzyme activities and receptor interactions.
Potential Mechanisms:
- Inhibition of PI3K Pathway : Some derivatives have shown inhibition of Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival .
- Antioxidant Activity : The presence of heterocyclic structures may contribute to antioxidant properties, reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have indicated that this compound could possess anticancer properties. For instance:
- Study Findings : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has been tested for its antimicrobial efficacy:
- Results : It exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 500 μg/mL depending on the strain .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDSZRZWCHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-95-4 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.